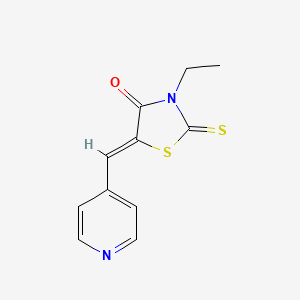
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a pyridylmethylene substituent, which contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- typically involves the condensation of rhodanine with an appropriate aldehyde. One common method is the Knoevenagel condensation reaction, where rhodanine reacts with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the pyridylmethylene moiety.
Aplicaciones Científicas De Investigación
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. It is also known to participate in Michael addition reactions, where the exocyclic double bond reacts with nucleophiles, affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Rhodanine: The parent compound with a thiazolidine ring.
5-benzylidene rhodanine: A derivative with a benzylidene substituent.
3-ethyl-2-thio-2,4-oxazolidinedione: A structurally related compound with similar biological activities.
Uniqueness
Rhodanine, 3-ethyl-5-(4-pyridylmethylene)- is unique due to its pyridylmethylene group, which enhances its reactivity and biological activity compared to other rhodanine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
91137-88-1 |
|---|---|
Fórmula molecular |
C11H10N2OS2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)7-8-3-5-12-6-4-8/h3-7H,2H2,1H3/b9-7- |
Clave InChI |
RHKBQMIJJIQKGI-CLFYSBASSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
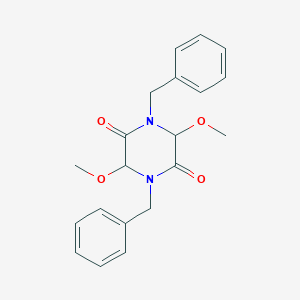
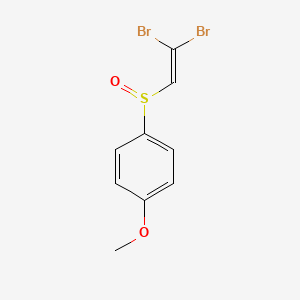
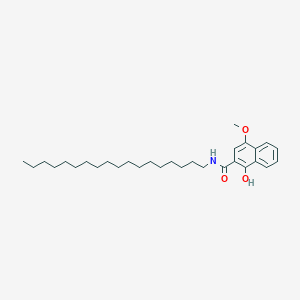
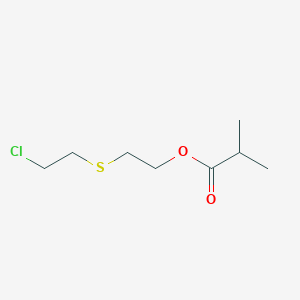
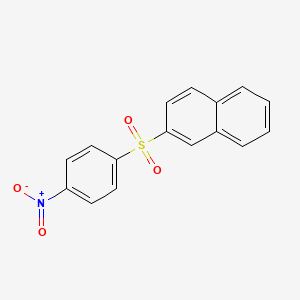

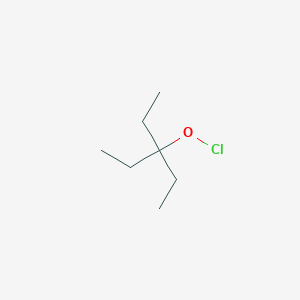
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
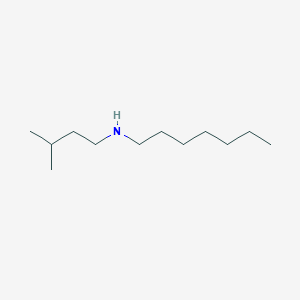
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

